molecular formula C18H18ClN3O4 B5882789 N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide

N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide

Cat. No. B5882789
M. Wt: 375.8 g/mol
InChI Key: DHWOIIOUSMBGRI-SRZZPIQSSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide, also known as CAY10471, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, its potential therapeutic properties make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide. One area of interest is further investigation of its anti-inflammatory and anti-cancer properties, with a focus on identifying the specific enzymes and pathways that are affected by the compound. Additionally, research could be conducted to explore its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, studies could be conducted to investigate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide in human clinical trials.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-hydroxybenzohydrazide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-bromobutanoyl chloride to yield the final product.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide has been investigated for its potential therapeutic properties in a variety of scientific research studies. It has been shown to have anti-inflammatory and anti-cancer effects, and has been studied as a potential treatment for a range of diseases including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(E)-[4-(5-chloro-2-methoxyanilino)-4-oxobutan-2-ylidene]amino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-11(21-22-18(25)12-3-6-14(23)7-4-12)9-17(24)20-15-10-13(19)5-8-16(15)26-2/h3-8,10,23H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWOIIOUSMBGRI-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxy-phenyl)-3-[(4-hydroxy-benzoyl)-hydrazono]-butyramide

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